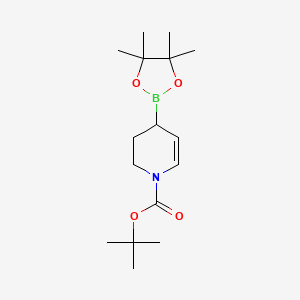

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C16H28BNO4 |

|---|---|

Molecular Weight |

309.2 g/mol |

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-12(9-11-18)17-21-15(4,5)16(6,7)22-17/h8,10,12H,9,11H2,1-7H3 |

InChI Key |

FSGUXFDCUOUPOF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCN(C=C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

General Synthetic Strategy

The synthesis typically involves the formation of the dihydropyridine ring system with a Boc-protected nitrogen, followed by regioselective installation of the boronate ester group at the 4-position. The boronate ester is introduced as a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to ensure stability and ease of handling.

Stepwise Preparation Protocols

Preparation of Boc-Protected Dihydropyridine Intermediate

- Starting from a suitable pyridine or dihydropyridine precursor, the nitrogen atom is protected using tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- This step yields tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate as a key intermediate.

Introduction of the Boronate Ester Group

- The boronate ester group is introduced through a lithiation-borylation sequence or via palladium-catalyzed borylation of a halogenated precursor.

- A common route involves the preparation of a halogenated Boc-protected dihydropyridine (e.g., 4-bromo or 4-triflate derivative) followed by Miyaura borylation using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and potassium acetate base in 1,4-dioxane solvent.

- This reaction proceeds under mild heating conditions (typically 80–100 °C) to afford this compound with high yield and purity.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Outcome / Notes |

|---|---|---|

| 1 | Boc protection: Dihydropyridine + Boc2O, base, solvent | Boc-protected dihydropyridine intermediate |

| 2 | Halogenation: Selective bromination or triflation at C-4 | 4-Halogenated Boc-dihydropyridine |

| 3 | Borylation: Pd(dppf)Cl2 catalyst, B2pin2, KOAc, 1,4-dioxane, 80 °C, 12–24 h | Formation of boronate ester derivative |

| 4 | Purification: Flash chromatography (EtOAc/hexane mixtures) | Isolated this compound |

Detailed Example from Literature

A specific example reported in the literature involves:

- Preparation of tert-butyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydropyridine-1(2H)-carboxylate as a key intermediate by triflation of the Boc-protected dihydropyridine at low temperature (-78 °C) using lithium diisopropylamide (LDA) as base.

- Subsequent palladium-catalyzed borylation with bis(pinacolato)diboron in the presence of potassium acetate in 1,4-dioxane yields the target boronate ester with excellent yield (~74%) after purification by normal phase chromatography.

- Characterization by HRMS and NMR confirms the structure and purity consistent with previous reports.

Analytical Data Supporting Preparation

Comparative Analysis of Preparation Routes

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation-Triflation-Borylation | LDA, triflic anhydride, B2pin2, Pd catalyst, KOAc, 1,4-dioxane, 80 °C | ~74 | High regioselectivity, well-established | Requires low temperature handling |

| Direct Pd-Catalyzed Borylation of Halopyridine | Pd(dppf)Cl2, B2pin2, KOAc, 1,4-dioxane, heat | 70–80 | Straightforward, scalable | Sensitive to catalyst and base purity |

| Alternative Suzuki Coupling Variants | Halogenated precursor, boronic acid derivatives | Variable | Versatile for analog synthesis | May require additional purification |

Summary and Recommendations

The preparation of this compound is efficiently achieved by a sequence involving Boc protection, selective halogenation or triflation, followed by palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron. The protocols provide high yields (typically above 70%) and high purity products suitable for further synthetic applications.

Key parameters influencing the success of the synthesis include:

- Strict control of reaction temperature during lithiation and triflation steps.

- Use of high-purity palladium catalysts and bases.

- Appropriate purification techniques such as flash chromatography.

This compound is commercially available with verified specifications, supporting its widespread use in research.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts and bases such as potassium carbonate in solvents like THF or toluene.

Major Products

Oxidation: Boronic acids.

Reduction: Piperidine derivatives.

Substitution: Various biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

In biology and medicine, this compound can be used in the development of new drugs. The dihydropyridine ring is a common structural motif in many calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of complex organic materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate primarily involves its role as an intermediate in chemical reactions. The boronate ester group can form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The dihydropyridine ring can interact with biological targets such as calcium channels, modulating their activity.

Comparison with Similar Compounds

Key Observations :

Structural Variations : The positional isomerism of the boronate group (e.g., 4- vs. 5- vs. 6-position on the dihydropyridine ring) influences steric and electronic properties, affecting coupling efficiency .

Reactivity : The 4-substituted derivative (CAS 286961-14-6) shows superior yields (86%) in Pd-catalyzed couplings compared to 6-substituted analogues (68%) due to reduced steric hindrance .

Commercial Availability : CAS 286961-14-6 is widely available from multiple suppliers (e.g., Thermo Scientific™, Kanto Reagents), whereas other isomers are niche products .

Boronate Esters in Heterocyclic Scaffolds

Key Observations :

Heterocyclic Diversity: Pyrazine- and oxazolidinone-containing boronates exhibit broader aromatic coupling scope but require specialized ligands (e.g., Pd(dppf)Cl₂) for efficient reactivity .

Cost : Pyrazine-based derivatives (CAS 470478-90-1) are more expensive than dihydropyridine analogues due to complex synthesis .

Key Observations :

- CAS 286961-14-6 requires stringent handling due to multiple hazards, whereas pyrazine derivatives lack detailed safety data .

Biological Activity

The compound tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate is a derivative of dihydropyridine that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

- Molecular Formula : C16H28BNO4

- Molecular Weight : 309.21 g/mol

- CAS Number : 286961-14-6

Dihydropyridines are known primarily for their role as calcium channel blockers. The biological activity of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine derivatives may involve:

- Calcium Channel Modulation : These compounds can inhibit voltage-gated calcium channels (VGCCs), which play a crucial role in muscle contraction and neurotransmitter release.

- Antioxidant Activity : The presence of the dioxaborolane moiety may enhance the compound's ability to scavenge free radicals.

- Enzyme Inhibition : Potential inhibition of certain enzymes involved in metabolic pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The dioxaborolane group is hypothesized to contribute to this effect by stabilizing free radicals.

Cardiovascular Effects

Dihydropyridine derivatives are well-studied for their effects on cardiovascular health. They are typically used to manage hypertension and angina. The specific compound may also exhibit these properties through its calcium channel blocking ability.

Case Studies and Research Findings

Q & A

Q. Characterization :

- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl), 2.8–3.2 ppm (dihydropyridine CH₂), and 4.5–4.8 ppm (Boc-protected NH) confirm the core structure .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 351.2 (calculated for C₁₆H₂₇BNO₄⁺) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in a desiccator at 2–8°C, away from heat sources (P210) .

- Handling : Use under inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronate ester. Always wear nitrile gloves and safety goggles.

- Decontamination : Quench residual compound with ethanol/water (1:1) to hydrolyze the boronate ester before disposal .

Advanced: How do catalyst systems and reaction parameters influence cross-coupling efficiency?

Methodological Answer:

Optimization studies show:

Key Insight : Pd(dppf)Cl₂ with K₂CO₃ in 1,4-dioxane/water maximizes yield by stabilizing the boronate intermediate .

Advanced: What strategies prevent boronate ester degradation during long-term storage or sensitive reactions?

Methodological Answer:

- Stabilization : Add 1–5% triethylamine to neutralize trace acids in solvents. Store under argon with molecular sieves (3Å) to absorb moisture .

- Reaction Design : Use anhydrous solvents (e.g., THF) for reactions requiring >80°C. For aqueous conditions, pre-degas solvents to remove dissolved O₂ .

- Monitoring : Track boronate integrity via ¹¹B NMR (δ 28–32 ppm for intact dioxaborolane) .

Advanced: How is this compound applied in synthesizing spirocyclic or polycyclic drug candidates?

Methodological Answer:

- Case Study : The boronate ester undergoes intramolecular Suzuki coupling to form spirocyclic scaffolds. For example:

Mechanistic Note : The dihydropyridine ring acts as a directing group, enhancing regioselectivity during coupling .

Advanced: How do competing side reactions (e.g., protodeboronation) impact synthetic outcomes, and how are they mitigated?

Methodological Answer:

- Risk Factors : Protodeboronation occurs in acidic/protic conditions (e.g., excess H₂O in solvent) .

- Mitigation :

Advanced: What analytical challenges arise in quantifying boronate ester purity, and how are they resolved?

Methodological Answer:

- Challenge : Boronate esters often co-elute with pinacol byproducts in HPLC.

- Solution :

- Use HILIC (Hydrophilic Interaction Chromatography) with a zwitterionic column (e.g., ZIC-HILIC) for better separation .

- Validate purity via ²D NMR (HSQC/HMBC) to distinguish between diastereomers or hydrated forms .

Advanced: Can this compound serve as a precursor for isotopic labeling (e.g., ¹¹B/¹⁰B studies)?

Methodological Answer:

Yes. The boronate ester undergoes isotope exchange with ¹¹B-enriched boric acid in refluxing MeOH.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.